
N-Acetyl-4-methylamphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-4-methylamphetamine is a chemical compound that belongs to the class of substituted amphetamines It is structurally related to methamphetamine, with an acetyl group attached to the nitrogen atom and a methyl group at the para position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-methylamphetamine typically involves the acetylation of 4-methylamphetamine. One common method is to react 4-methylamphetamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methylamphetamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-Acetyl-4-methylamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylamphetamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of amphetamine derivatives.
Biology: Studied for its effects on monoamine transporters and neurotransmitter release, providing insights into the mechanisms of action of stimulant drugs.
Medicine: Investigated for its potential therapeutic applications, including its use as a stimulant in the treatment of certain medical conditions.
Industry: Utilized in the synthesis of other chemical compounds and as a precursor in the production of pharmaceuticals.
作用机制
The mechanism of action of N-Acetyl-4-methylamphetamine involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. The compound acts as a substrate-type releaser, promoting the release of these neurotransmitters into the synaptic cleft. This leads to increased neurotransmitter levels and enhanced stimulation of the central nervous system. The molecular targets and pathways involved include the inhibition of reuptake transporters and the activation of intracellular signaling cascades.
相似化合物的比较
N-Acetyl-4-methylamphetamine can be compared to other substituted amphetamines, such as:
Methamphetamine: Similar stimulant properties but differs in the presence of the acetyl group.
4-Methylamphetamine: Lacks the acetyl group, resulting in different pharmacological effects.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its entactogenic effects, used in psychotherapy.
Conclusion
This compound is a compound with significant scientific interest due to its stimulant properties and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action have been well-studied, providing valuable insights into its behavior and effects. Comparisons with similar compounds highlight its unique characteristics and potential for further research and development.
属性
CAS 编号 |
959111-10-5 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
N-[1-(4-methylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H17NO/c1-9-4-6-12(7-5-9)8-10(2)13-11(3)14/h4-7,10H,8H2,1-3H3,(H,13,14) |
InChI 键 |
KBTGJRGRKGZEDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC(C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14160314.png)

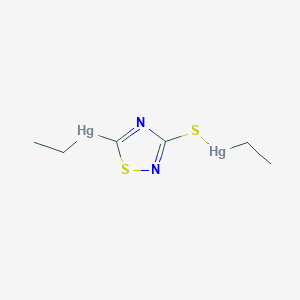
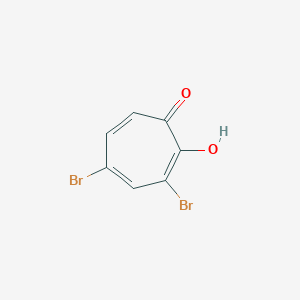
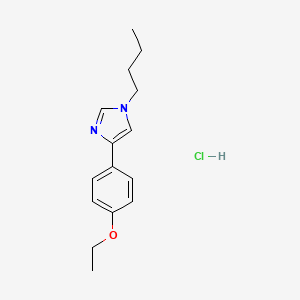
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
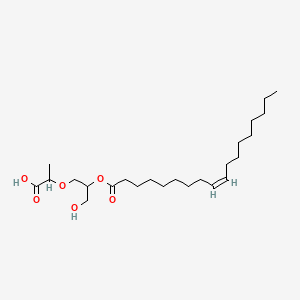
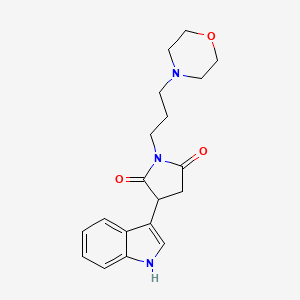
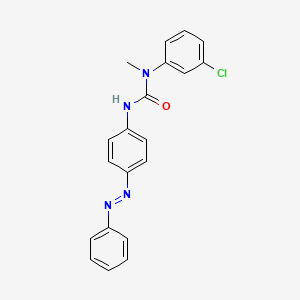
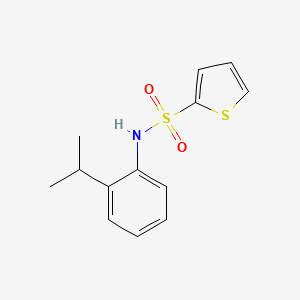
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
